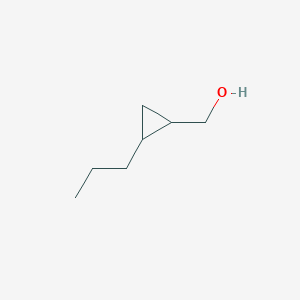

(2-Propylcyclopropyl)methanol

Description

Significance of the Cyclopropyl (B3062369) Moiety in Contemporary Chemical Science

The cyclopropane (B1198618) ring, despite its simple structure, is a powerful tool in molecular design and medicinal chemistry. Its significance stems from a unique combination of steric and electronic properties. The three carbon atoms are coplanar, with C-C bonds that are shorter and possess more p-character than those in typical alkanes wikipedia.orgorganicchemistrytutor.com. This "alkene-like" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, influencing the electronic environment of the molecule google.com.

In medicinal chemistry, the cyclopropyl group is a well-established motif found in numerous FDA-approved drugs wikipedia.orgorganicchemistrytutor.com. Its incorporation into a drug candidate can lead to several beneficial outcomes:

Enhanced Potency: The rigid structure of the cyclopropane ring can lock a molecule into its bioactive conformation, leading to a more favorable binding with its biological target google.comthermofisher.com.

Increased Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450 thermofisher.comtcichemicals.com. This can improve a drug's pharmacokinetic profile.

Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups, such as alkenes or isopropyl groups, to fine-tune properties like lipophilicity and pKa wikipedia.orgthermofisher.com.

Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl moiety can improve the selectivity of a drug for its intended target organicchemistrytutor.com.

The prevalence and utility of this small ring have spurred the development of numerous elegant synthetic methods for its installation into complex molecules organicchemistrytutor.comnumberanalytics.com.

Overview of Cyclopropylcarbinol Systems in Advanced Synthetic Methodologies and Mechanistic Investigations

Cyclopropylcarbinol systems are renowned for their tendency to undergo fascinating rearrangement reactions, typically proceeding through highly reactive cationic intermediates. When a carbocation is generated adjacent to a cyclopropane ring (a cyclopropylcarbinyl cation), the system can rearrange through a series of intermediates, including the non-classical bicyclobutonium ion nih.govyoutube.com. This reactivity provides chemists with powerful tools for skeletal reorganization.

These rearrangements are not random; they can be controlled to achieve specific synthetic outcomes, making cyclopropylcarbinols versatile building blocks for complex molecules nih.govenamine.net. For instance, the ring-opening of cyclopropylcarbinyl cations can be harnessed to synthesize:

Acyclic systems with controlled stereochemistry: The selective cleavage of C-C bonds in the cyclopropane ring allows for the stereospecific synthesis of acyclic structures with multiple stereocenters enamine.net.

Larger ring systems: Lewis acid-mediated rearrangements can expand the cyclopropane ring into cyclobutane (B1203170) systems, providing access to polycyclic structures organicchemistrytutor.com.

Heterocyclic compounds: Intramolecular trapping of the cationic intermediates by nucleophiles can lead to the formation of various heterocyclic scaffolds, such as benzo-fused nitrogen rings organic-chemistry.org and functionalized oxygen heterocycles acs.org.

Mechanistic studies of these systems, often aided by computational chemistry, have provided deep insights into the nature of carbocations and the factors that govern reaction selectivity nih.govresearchgate.net. This interplay between synthetic application and mechanistic investigation makes cyclopropylcarbinol chemistry a vibrant and continuously evolving field.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2-propylcyclopropyl)methanol |

InChI |

InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3 |

InChI Key |

HWSZRFHMKHWNEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC1CO |

Origin of Product |

United States |

Conclusion

(2-Propylcyclopropyl)methanol is a chemical entity that sits (B43327) at the intersection of fundamental and applied organic chemistry. It embodies the unique structural and reactive properties of the cyclopropylcarbinol system, a cornerstone of modern synthetic and mechanistic studies. While specific data on this exact molecule is sparse, its synthesis is readily conceivable through established chemical transformations. The true value of this compound and its isomers likely lies in their potential as versatile building blocks for creating more complex molecules, particularly in the realm of medicinal chemistry where the embedded cyclopropane (B1198618) ring can confer advantageous biological properties. Further exploration of this and related compounds could unveil new applications and deepen our understanding of the chemistry of strained ring systems.

Stereochemical Investigations of 2 Propylcyclopropyl Methanol and Its Analogs

Configurational Stability and Stereochemical Control in Chemical Reactions

The configurational stability of the stereocenters in (2-propylcyclopropyl)methanol is a critical factor in its chemical transformations. The inherent strain of the cyclopropane (B1198618) ring dictates the spatial arrangement of its substituents, and maintaining this configuration during reactions is paramount for stereochemical control. Research into the synthesis of polysubstituted cyclopropanes has highlighted methods to ensure this stability.

The carbometalation of cyclopropenes is a powerful technique for creating stereodefined cyclopropane derivatives. researchgate.net In these reactions, the directing groups on the starting materials, such as a hydroxyl group, can govern both the regio- and diastereoselectivity of the addition of organometallic reagents. researchgate.net This control implies that the resulting stereocenters on the cyclopropane ring are stable under the reaction conditions and can be reliably produced. For instance, the copper-catalyzed carbomagnesiation of enantiomerically enriched cyclopropenyl carbinols demonstrates excellent control, leading to enantioenriched products. researchgate.net This process underscores the ability to manipulate and preserve the stereochemistry of cyclopropylmethanol (B32771) analogs throughout a synthetic sequence.

Furthermore, the development of methods for creating polysubstituted biscyclopropyl methanol (B129727) derivatives showcases the ability to form complex structures with high diastereoselectivity. nih.gov These approaches allow for the construction of multiple stereogenic centers in a controlled manner, indicating that the cyclopropyl (B3062369) framework provides a stable scaffold for assembling complex stereochemical arrays. nih.gov

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

Achieving high levels of diastereoselectivity and enantioselectivity is a central goal in the synthesis of chiral molecules like this compound. Various synthetic strategies have been developed to control the formation of specific stereoisomers of cyclopropane derivatives.

Diastereoselective synthesis often relies on the influence of existing stereocenters or chiral auxiliaries to direct the formation of new ones. For example, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide is a highly diastereoselective method for synthesizing 1-aryl-2-amino-cyclopropane carboxylates, achieving an exceptional trans-selectivity with a diastereomeric ratio (d.r.) greater than 98:2. organic-chemistry.org Similarly, synergistic photocatalysis and organocatalysis have been employed in the [3+2] cycloaddition of cyclopropylamines with olefins to produce spirocyclic compounds with d.r. up to 99:1. mdpi.com These methods demonstrate that high diastereocontrol is achievable in the formation of substituted cyclopropanes.

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess. A non-oxidative methodology using diethanolamine-promoted decomplexation has been developed to obtain enantioenriched cyclopropyl boronates, achieving an enantiomeric ratio (e.r.) of 95.6:4.4. researchgate.net This method is compatible with various functional groups, expanding its utility. researchgate.net In other approaches, polymer-supported isothiourea catalysts have been used in enantioselective annulation reactions to generate heterocyclic products with excellent enantioselectivity, often exceeding a 90:10 e.r. nih.gov

The following tables summarize key findings in the stereoselective synthesis of cyclopropylmethanol analogs and related compounds.

Table 1: Diastereoselectivity in the Synthesis of Cyclopropane Derivatives

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Rh-catalyzed Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetates and N-vinylphthalimide | >98:2 (trans) | organic-chemistry.org |

| [3+2] Cycloaddition | BINOL-derived phosphoric acid | 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Up to 99:1 | mdpi.com |

Table 2: Enantioselectivity in the Synthesis of Cyclopropane Derivatives

| Reaction Type | Catalyst/Reagent | Substrates | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Decomplexation of Dioxaborolane | Diethanolamine | Cyclopropylmethoxide species | 95.6:4.4 e.r. | researchgate.net |

| Michael Addition-Cyclization | Polymer-supported isothiourea | α-azol-2-ylacetophenones and α,β-unsaturated anhydrides | Up to 96:4 e.r. | nih.gov |

| Rh-catalyzed Asymmetric Cyclopropanation | Chiral dirhodium catalysts (Rh₂(TBSP)₄) | Aryldiazoacetates and N-vinylphthalimide | 55% ee | organic-chemistry.org |

Chiral Recognition and Asymmetric Induction in Catalytic Processes

The defined stereochemistry of molecules like this compound makes them potential candidates for applications in asymmetric catalysis, either as chiral ligands, catalysts, or intermediates that can induce chirality in other molecules. Chiral supramolecular systems and metallocycles have garnered significant interest for their ability to mimic biological processes and for their potential in enantioselective events like asymmetric catalysis and chiral sensing. nih.gov

Asymmetric induction is the process where a chiral entity influences the formation of a specific stereoisomer in a reaction. In catalytic asymmetric synthesis, a small amount of a chiral catalyst generates a large amount of an enantioenriched product. nih.gov For instance, chiral metallocycles have been shown to activate metal centers to catalyze highly enantioselective additions to aldehydes, affording chiral secondary alcohols. nih.gov

While specific studies detailing the use of this compound in chiral recognition or as a primary ligand in asymmetric catalysis are not prevalent, its structural motifs are relevant. The chiral alcohol functionality and the rigid cyclopropane backbone are features found in successful chiral auxiliaries and ligands. The development of catalytic systems that can precisely select for one enantiomer is a key challenge in organic synthesis. mdpi.com The principles demonstrated in the asymmetric synthesis of tryptophan regioisomers, where excellent asymmetric induction (generally >97% ee) is achieved, highlight the power of catalytic methods to control stereochemistry. nih.gov The potential for this compound and its analogs to participate in such processes, for example by coordinating to a metal center and creating a chiral environment, remains an area for further exploration.

Computational and Theoretical Chemistry Studies of 2 Propylcyclopropyl Methanol Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2-Propylcyclopropyl)methanol derivatives. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings from DFT calculations reveal the subtle interplay between the cyclopropyl (B3062369) ring and the methanol (B129727) moiety. The strained nature of the three-membered ring significantly influences the electronic properties of the molecule. The carbon atoms of the cyclopropyl group exhibit a higher p-character in their exocyclic bonds, which can affect the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

Reactivity descriptors, derived from the calculated electronic structure, can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the calculated electrostatic potential map can highlight regions of high electron density, such as the oxygen atom of the hydroxyl group, which are susceptible to electrophilic attack. Conversely, regions with lower electron density, like the hydrogen atom of the hydroxyl group, are prone to nucleophilic attack. The Frontier Molecular Orbital (FMO) theory, when applied to the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further aids in understanding the molecule's reactivity in various chemical reactions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule. |

| Mulliken Charge on O | -0.65 e | Highlights the partial negative charge on the oxygen atom, indicating its nucleophilic character. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior and conformational preferences.

The conformational flexibility of this compound arises from the rotation around the single bonds, specifically the C-C bond connecting the cyclopropyl ring to the methanol group and the C-O bond of the alcohol. MD simulations can identify the most stable conformations (energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context.

Conformational analysis reveals that the relative orientation of the propyl group and the methanol moiety with respect to the cyclopropyl ring can lead to several distinct conformers. The stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. The results from these simulations can be used to generate potential energy surfaces, which map the energy of the molecule as a function of its geometry.

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 17 |

| Gauche 2 | -60° | 0.85 | 17 |

| Eclipsed | 0° | 3.50 | <1 |

Reaction Pathway Elucidation and Transition State Analysis for Cyclopropylcarbinol Rearrangements

Computational chemistry is particularly adept at investigating reaction mechanisms, including the well-known cyclopropylcarbinol rearrangement. For derivatives of this compound, the formation of a carbocation intermediate can trigger a cascade of rearrangements, leading to various ring-opened or rearranged products.

Theoretical calculations can map out the potential energy surface of these reactions, identifying the structures of transition states and intermediates. This allows for the determination of activation energies, which are critical for predicting reaction rates and product distributions. For the cyclopropylcarbinyl cation derived from this compound, several rearrangement pathways are possible, including the formation of cyclobutyl and homoallyl cations. nih.gov

Density functional theory calculations have been employed to explore these biosynthetic pathways and have, in some cases, refuted previously proposed mechanisms by demonstrating that certain putative carbocation intermediates are not involved. researcher.life The nature of substituents on the cyclopropyl ring can significantly influence the activation barriers for these rearrangements, making some pathways more favorable than others. researcher.life

| Rearrangement Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Cyclopropylcarbinyl to Cyclobutyl Cation | TS1 | 3.5 |

| Cyclopropylcarbinyl to Homoallyl Cation | TS2 | 5.2 |

| Direct Nucleophilic Attack | - | 2.1 |

Applications in Chemical Space Exploration and Rational Molecular Design

The computational tools discussed above have significant applications in the broader fields of chemical space exploration and rational molecular design. By systematically modifying the structure of this compound in silico and calculating the properties of the resulting derivatives, it is possible to explore a vast chemical space and identify molecules with desired characteristics.

For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. researchgate.netbenthamscience.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates. patsnap.comijpras.com

Rational molecular design, aided by computational chemistry, allows for the targeted design of molecules with specific properties. For instance, if the goal is to design a derivative of this compound that binds to a particular enzyme, molecular docking simulations can be used to predict the binding affinity and orientation of various derivatives within the enzyme's active site. This structure-based drug design approach can significantly accelerate the discovery of new therapeutic agents. patsnap.com

| Derivative | LogP | Molecular Weight | Predicted Activity (IC50, µM) |

|---|---|---|---|

| 1 | 2.1 | 128.21 | 15.4 |

| 2 | 2.5 | 142.24 | 10.2 |

| 3 | 1.8 | 146.19 | 25.1 |

| 4 | 2.9 | 156.27 | 5.8 |

Synthetic Applications and Derivatization of 2 Propylcyclopropyl Methanol in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

Cyclopropylmethanol (B32771) and its derivatives are recognized as valuable starting materials in organic synthesis. They serve as precursors for a variety of functionalized molecules, including pharmaceuticals and agrochemicals. The cyclopropyl (B3062369) group can impart unique properties to a molecule, such as metabolic stability and conformational rigidity. The primary use of these alcohols is as a foundational unit that can be converted into other key functional groups.

General transformations of cyclopropylmethanols include oxidation to form cyclopropyl ketones or conversion to cyclopropylamines, which are significant intermediates in the production of fine chemicals. nbinno.com

Construction of Polycyclic and Spirocyclic Systems

The inherent ring strain of the cyclopropyl group in compounds like (2-Propylcyclopropyl)methanol makes it a suitable precursor for ring-expansion and rearrangement reactions, which are key strategies in the synthesis of more complex cyclic systems. Under thermal, photochemical, or catalytic activation (often with transition metals), the cyclopropane (B1198618) ring can undergo cleavage and rearrangement to form larger carbocyclic structures. While specific examples involving the 2-propyl derivative are not detailed, cyclopropylcarbinyl systems are known to participate in rearrangements that can lead to the formation of cyclobutane (B1203170) or homoallylic systems, which can be intermediates in the construction of polycyclic frameworks.

Spirocyclic systems, which feature two rings connected by a single atom, are prevalent in many natural products. Methodologies for their synthesis often rely on intramolecular reactions where a tethered nucleophile or radical attacks a reactive center. The functional handle provided by the methanol (B129727) group in this compound allows for its conversion into other functionalities that could participate in such intramolecular cyclizations to generate spirocycles.

Precursors for Heterocyclic Compound Synthesis

The transformation of carbocyclic starting materials into heterocyclic structures is a fundamental aspect of medicinal and materials chemistry. The cyclopropylmethanol moiety can serve as a linchpin in the synthesis of heterocycles. The alcohol group can be converted into a leaving group, an aldehyde, or a halide, creating an electrophilic center. Subsequent reaction with a dinucleophile (containing, for example, nitrogen, oxygen, or sulfur atoms) can lead to the formation of a heterocyclic ring.

For instance, derivatives of cyclopropylmethanol can be envisioned as precursors to γ-lactones or other five-membered heterocycles through oxidative cleavage and rearrangement pathways. The specific reaction pathways would be highly dependent on the chosen reagents and reaction conditions.

Application in Ligand and Catalyst Development

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid and well-defined three-dimensional structure of the cyclopropane ring makes it an attractive scaffold for the design of new ligands. The hydroxyl group of this compound provides a convenient point for chemical modification, allowing for the attachment of coordinating groups such as phosphines, amines, or other heteroatoms that can bind to a metal center.

The stereochemistry of substituted cyclopropanes, including the cis/trans relationship of the substituents, can be precisely controlled, which is a critical feature in designing effective chiral ligands. The propyl group and the hydroxymethyl group in this compound offer distinct points for further functionalization, potentially leading to bidentate or tridentate ligands for transition-metal-catalyzed reactions.

Intermediate in the Synthesis of Functional Molecules

Beyond its role in constructing complex skeletons, this compound can act as a key intermediate in synthetic routes toward molecules with specific biological or material functions. The cyclopropyl ring is a known bioisostere for phenyl groups and double bonds, and its incorporation into a drug candidate can favorably modulate properties such as solubility, metabolic stability, and receptor binding affinity.

The conversion of the alcohol to other functional groups is a key step in its role as an intermediate. The table below outlines potential transformations and their significance.

| Starting Intermediate | Transformation Reaction | Resulting Functional Group | Application in Functional Molecule Synthesis |

|---|---|---|---|

| This compound | Oxidation (e.g., with PCC, DMP) | Aldehyde (-CHO) | Precursor for chain extension, Wittig reactions, or reductive amination to build side chains. |

| This compound | Halogenation (e.g., with PBr₃, SOCl₂) | Halide (-CH₂X) | Intermediate for nucleophilic substitution to introduce amines, azides, or carbon nucleophiles. |

| This compound | Tosylation/Mesylation | Sulfonate Ester (-CH₂OTs/Ms) | Activation of the hydroxyl group to create a good leaving group for substitution reactions. |

| This compound | Mitsunobu Reaction | Ester, Ether, Azide (B81097), etc. | Introduction of various functionalities with inversion of stereochemistry. |

Biosynthetic Pathways and Non Human Metabolic Transformations of Cyclopropylmethanol Scaffolds

Enzymatic Cyclopropanation Mechanisms in Natural Product Biosynthesis

Nature has evolved sophisticated enzymatic strategies to forge the high-energy cyclopropane (B1198618) ring. These mechanisms can be broadly categorized by the nature of the key intermediates involved in the ring-closing step. wikipedia.org

S-Adenosylmethionine (SAM)-Dependent Pathways

A prevalent strategy for cyclopropane formation in bacteria and plants involves the transfer of a methylene (B1212753) group from the ubiquitous donor S-adenosylmethionine (SAM) to a double bond in a fatty acid chain. nih.govasm.org This reaction is catalyzed by cyclopropane fatty acid (CFA) synthases. nih.gov The proposed mechanism involves the nucleophilic attack of the alkene on the methyl group of SAM, leading to a carbocationic intermediate. nih.gov This intermediate is then deprotonated to yield the cyclopropane ring. nih.gov

In a distinct and more complex SAM-dependent pathway, radical SAM enzymes are employed. nih.govnih.govsci-hub.se For instance, in the biosynthesis of the antitumor antibiotic CC-1065, a two-component system comprising a HemN-like radical SAM enzyme (C10P) and a methyltransferase (C10Q) is responsible for cyclopropanation. nih.govnih.govresearchgate.net The radical SAM enzyme utilizes two molecules of SAM. The first is reductively cleaved to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the methyl group of the second SAM molecule to produce a highly reactive SAM methylene radical. nih.govnih.govresearchgate.net This radical then adds to an sp2-hybridized carbon of the substrate, forming a SAM-substrate adduct that is subsequently converted to the cyclopropane-containing product via an intramolecular SN2 reaction. nih.govnih.govresearchgate.net

| Pathway | Enzyme/Enzyme System | Key Intermediate(s) | Example Product(s) |

| SAM-Dependent Methylene Transfer | Cyclopropane Fatty Acid (CFA) Synthase | Carbocation | Cyclopropane Fatty Acids |

| Radical SAM-Mediated Cyclopropanation | C10P (Radical SAM enzyme) & C10Q (Methyltransferase) | 5'-deoxyadenosyl radical, SAM methylene radical | CC-1065 |

Carbocation, Carbanion, and Carbon Radical Mediated Pathways

Beyond SAM-dependent mechanisms, enzymatic cyclopropanation can proceed through various reactive intermediates. wikipedia.org

Carbocation-Mediated Pathways: In the biosynthesis of many terpenoid natural products, cyclopropane rings are formed through the cyclization of carbocationic intermediates. A classic example is the formation of presqualene pyrophosphate (PSPP), a precursor to squalene. acs.orgnih.gov Squalene synthase catalyzes the condensation of two molecules of farnesyl pyrophosphate (FPP). This reaction proceeds through a series of carbocationic intermediates, including a cyclopropylcarbinyl cation, which ultimately leads to the formation of the cyclopropane ring in PSPP. acs.org

Carbanion-Mediated Pathways: An alternative strategy involves the intramolecular nucleophilic attack of a carbanion to displace a leaving group. A well-studied example is the biosynthesis of the plant hormone ethylene, which proceeds through the cyclopropyl (B3062369) intermediate 1-aminocyclopropane-1-carboxylate (ACC). wikipedia.orgontosight.aimdpi.comontosight.ai ACC synthase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the conversion of S-adenosylmethionine (SAM) into ACC. wikipedia.orgontosight.ai The reaction mechanism involves the formation of a resonance-stabilized carbanion, which then undergoes an intramolecular SN2 reaction to form the cyclopropane ring. wikipedia.org

Carbon Radical-Mediated Pathways: As discussed in the context of radical SAM enzymes, carbon radicals can also be key intermediates in cyclopropanation. The formation of a SAM methylene radical in the biosynthesis of CC-1065 is a prime example of a carbon radical initiating the cyclopropanation process. nih.govnih.govresearchgate.net

| Intermediate Type | Enzyme | Precursor(s) | Key Mechanistic Step | Example Product |

| Carbocation | Squalene Synthase | Farnesyl Pyrophosphate (2 molecules) | Cyclization of a cyclopropylcarbinyl cation | Presqualene Pyrophosphate |

| Carbanion | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | S-Adenosylmethionine (SAM) | Intramolecular SN2 attack by a resonance-stabilized carbanion | 1-Aminocyclopropane-1-carboxylate (ACC) |

| Carbon Radical | C10P/C10Q System | S-Adenosylmethionine (SAM) and substrate | Addition of a SAM methylene radical to an sp2 carbon | CC-1065 |

Metabolic Transformations of Cyclopropyl Groups in Non-Human Biological Systems (e.g., animal models, in vitro studies)

The strained nature of the cyclopropane ring makes it susceptible to metabolic transformations, particularly oxidative and ring-opening reactions. hyphadiscovery.com These transformations are often mediated by xenobiotic-metabolizing enzymes and can lead to the formation of reactive intermediates. hyphadiscovery.com

Oxidative Pathways (e.g., Cytochrome P450-Mediated Oxidation of the Cyclopropyl Ring)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of a wide array of xenobiotics, including those containing cyclopropyl moieties. nih.govpsu.eduyoutube.com In non-human systems, such as rat liver microsomes, CYP enzymes have been shown to oxidize cyclopropyl-containing compounds. nih.gov For example, the metabolism of cyclopropylamines can be mediated by CYP isozymes, leading to ring-opened products. nih.gov The oxidation of a model cyclopropylamine, designed to mimic the structure of the antibiotic trovafloxacin (B114552), was shown to be catalyzed by CYP1A2 in in-vitro studies using cDNA-expressed P450 isoenzymes. acs.org This oxidation resulted in the formation of a reactive α,β-unsaturated aldehyde. acs.org The insecticide permethrin, which contains a cyclopropane ring, also undergoes oxidation by the cytochrome P450 system in the liver of animal models. nih.gov

| Compound Class | Specific Compound Example | Key CYP Isozyme(s) | Primary Oxidative Transformation | Animal Model/System |

| Cyclopropylamines | Trovafloxacin drug model | CYP1A2 | Oxidation to a reactive α,β-unsaturated aldehyde | cDNA-expressed P450s |

| Pyrethroid Insecticides | Permethrin | Cytochrome P450 system | Oxidation | Rat |

| Cycloalkylamines | N-cyclopropyl benzylamines | Cytochrome P-450 | Oxidation leading to heme destruction | In vitro |

Ring-Opening Processes and Reactive Intermediate Formation

A significant consequence of the oxidative metabolism of cyclopropyl rings is the potential for ring-opening, which can generate reactive intermediates. hyphadiscovery.comnih.govresearchgate.netbeilstein-journals.org The oxidation of cyclopropylamines by CYPs can proceed via a one-electron oxidation to form an aminium radical cation. nih.gov This radical can then undergo rapid ring opening to form a carbon-centered radical, which can lead to the formation of reactive species such as α,β-unsaturated aldehydes. acs.org In the case of the trovafloxacin drug model, the formation of such a reactive aldehyde was confirmed in vitro. acs.org These reactive intermediates have the potential to form covalent adducts with cellular macromolecules, such as proteins. hyphadiscovery.comacs.org

Conjugation Reactions in Non-Human Systems

Following phase I metabolism, or in some cases directly, cyclopropyl-containing compounds or their metabolites can undergo phase II conjugation reactions to facilitate their excretion. mdpi.comnih.govnih.gov

Glutathione (B108866) (GSH) Conjugation: The reactive intermediates formed from the oxidative ring-opening of cyclopropyl groups are often detoxified by conjugation with glutathione (GSH). hyphadiscovery.com In vitro studies with a series of hepatitis C virus NS5B inhibitors containing a cyclopropyl motif demonstrated NADPH-dependent formation of multiple GSH conjugates in liver microsomes. hyphadiscovery.com Similarly, the reactive α,β-unsaturated aldehyde formed from the CYP1A2-mediated oxidation of a trovafloxacin model compound was shown to react with GSH. acs.org

Glucuronidation: Glucuronidation is a major phase II metabolic pathway for many xenobiotics. nih.govresearchgate.netpsu.edunih.gov While specific examples of direct glucuronidation of (2-Propylcyclopropyl)methanol in non-human systems are not extensively documented, compounds with hydroxyl groups are common substrates for UDP-glucuronosyltransferases (UGTs). In animal models such as rats, dogs, and monkeys, N-glucuronidation of various xenobiotics has been extensively studied, and species differences in the activity and substrate specificity of UGTs are well-established. nih.govnih.gov It is plausible that the hydroxyl group of this compound or its phase I metabolites could undergo O-glucuronidation in these systems.

| Conjugation Type | Substrate Type | Key Enzyme Family | Consequence of Conjugation | Non-Human System |

| Glutathione (GSH) Conjugation | Reactive electrophilic metabolites (e.g., from ring-opening) | Glutathione S-Transferases (GSTs) | Detoxification of reactive intermediates | Liver microsomes (in vitro) |

| Glucuronidation | Compounds with hydroxyl, amino, or carboxylic acid groups | UDP-Glucuronosyltransferases (UGTs) | Increased water solubility and excretion | Animal models (e.g., rat, dog, monkey) |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis of Cyclopropylmethanols

The enantioselective synthesis of cyclopropylmethanols, including (2-Propylcyclopropyl)methanol, remains a significant objective in organic chemistry. The development of novel catalytic systems is at the forefront of achieving high levels of stereocontrol. Current research is focused on both metal-based catalysts and biocatalysts to afford access to specific stereoisomers.

Chiral Metal Catalysts: Dirhodium(II) complexes have proven to be effective catalysts for the cyclopropanation of alkenes. nih.govrsc.org Future work will likely involve the design of new chiral ligands for rhodium and other transition metals like copper, ruthenium, and palladium to improve enantioselectivity and diastereoselectivity in the cyclopropanation of olefins such as 1-pentene (B89616) with carbene precursors. nih.govresearchgate.netresearchgate.net For instance, the use of N-sulfonyl 1,2,3-triazoles as stable carbene precursors in rhodium-catalyzed reactions has shown great promise, offering a reliable method for generating the reactive intermediate. nih.govorganic-chemistry.org The development of catalysts that can effectively control the stereochemistry at the two newly formed stereocenters in the cyclopropane (B1198618) ring of molecules like this compound is a key area of exploration.

Biocatalysis: Engineered enzymes are emerging as powerful tools for asymmetric cyclopropanation. Hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been engineered to catalyze the cyclopropanation of a variety of olefins with high stereoselectivity. nih.govrochester.edu These biocatalysts can be tuned through directed evolution to favor the formation of specific stereoisomers. nih.govrochester.edu Future research will likely focus on expanding the substrate scope of these "cyclopropanases" to include a wider range of alkenes and diazo reagents, paving the way for the biocatalytic production of enantiomerically pure this compound and its analogs. The ability to produce all possible stereoisomers of a cyclopropane product through a set of stereocomplementary biocatalysts, known as stereodivergent catalysis, is a particularly exciting prospect. researchgate.netchemrxiv.org

Interactive Table: Comparison of Emerging Catalytic Systems for Enantioselective Cyclopropanation.

| Catalyst Type | Metal/Enzyme | Chiral Ligand/Mutations | Key Advantages | Representative Substrates |

|---|---|---|---|---|

| Dirhodium(II) Carboxylates | Rhodium | Chiral N-triflyl phosphoramide, Adamantylglycine derived ligands | High turnover numbers, broad substrate scope | Electron-deficient alkenes, Styrenes |

| Engineered Hemoproteins | Myoglobin, Cytochrome P450 | Specific active site mutations (e.g., H64V, V68A in Mb) | High enantioselectivity and diastereoselectivity, environmentally friendly | Styrenes, enol acetates |

Advanced Computational Modeling for Predicting Cyclopropyl (B3062369) Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of cyclopropane-containing molecules. nih.gov Advanced computational models are being developed to provide deeper insights into the factors that govern the reactivity and selectivity of reactions involving compounds like this compound.

These models are being used to:

Predict Reaction Pathways: DFT calculations can map out the potential energy surfaces of reactions, identifying the most likely mechanistic pathways and transition states for processes such as cyclopropanation and ring-opening reactions. acs.orgrsc.org This allows researchers to predict the feasibility of a proposed reaction and to understand the factors that control its outcome.

Elucidate Stereoselectivity: Computational models are crucial for explaining the origins of stereoselectivity in asymmetric catalysis. acs.org By modeling the interactions between the catalyst, substrate, and reagents in the transition state, chemists can understand why a particular stereoisomer is formed preferentially. acs.org This knowledge is vital for the rational design of new and improved chiral catalysts.

Quantify Substituent Effects: The reactivity of a cyclopropane ring is highly sensitive to the nature and position of its substituents. nih.gov Computational studies can systematically investigate these effects, providing a quantitative understanding of how different functional groups influence properties such as ring strain, bond strengths, and susceptibility to nucleophilic or electrophilic attack. dergipark.org.trresearchgate.net This predictive capability can guide the design of substrates for specific synthetic transformations.

Design Novel Biocatalysts: The computational design of enzymes with tailored selectivity is a rapidly advancing field. researchgate.netchemrxiv.org By modeling the enzyme's active site and the interactions with the substrate, researchers can identify mutations that are likely to enhance catalytic activity and stereoselectivity for a desired transformation, such as the cyclopropanation of 1-pentene. researchgate.netchemrxiv.org

Further Mechanistic Insights into Complex Cyclopropyl Rearrangements and Transformations

The strained three-membered ring of cyclopropanes makes them susceptible to a variety of fascinating and synthetically useful rearrangements. While the general principles of many of these transformations are understood, a deeper mechanistic understanding is still needed, particularly for complex, substituted systems.

Cyclopropylcarbinyl-Homoallyl Rearrangement: The rearrangement of cyclopropylcarbinyl cations to homoallylic cations is a classic and synthetically important transformation. nih.gov Future research will focus on gaining more detailed insights into the nature of the intermediates involved, which can exist as classical or non-classical carbocations. researchgate.net The use of sophisticated spectroscopic techniques and computational studies will be crucial in elucidating the precise structures and dynamics of these transient species. acs.org Understanding how substituents on the cyclopropane ring and the carbinyl carbon influence the regioselectivity and stereochemistry of the rearrangement is a key area of investigation. nih.gov

Vinylcyclopropane Rearrangement: The thermal or metal-catalyzed rearrangement of vinylcyclopropanes to cyclopentenes is a powerful tool for the synthesis of five-membered rings. wikipedia.orgresearchgate.net Mechanistic studies, combining experimental and computational approaches, are ongoing to unravel the intricate details of this reaction, which can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism. nih.govwikipedia.orgnih.gov The influence of substituents on the vinyl group and the cyclopropane ring on the preferred reaction pathway and the stereochemical outcome is a subject of active research. nih.govstrath.ac.uk

Ring-Opening Reactions: The ring-opening of cyclopropanes can be initiated by a variety of reagents and conditions, leading to a diverse array of products. researchgate.netacs.orgresearchgate.net Future work will aim to develop a more comprehensive understanding of the factors that control the regioselectivity and stereoselectivity of these reactions. nih.gov For example, in donor-acceptor cyclopropanes, the interplay between the electronic nature of the substituents and the reaction conditions can lead to different ring-opening pathways. researchgate.net Gaining a predictive understanding of these processes will enable the more strategic use of substituted cyclopropanes like this compound as versatile synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.